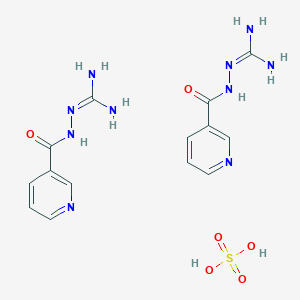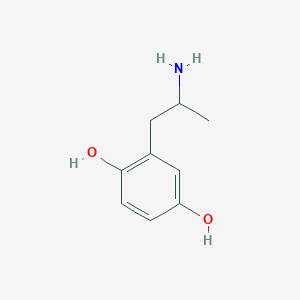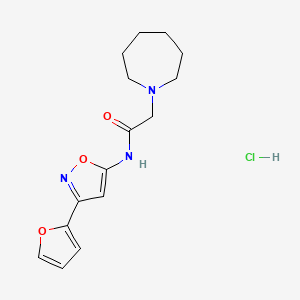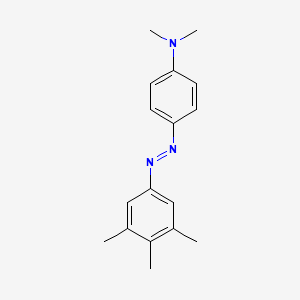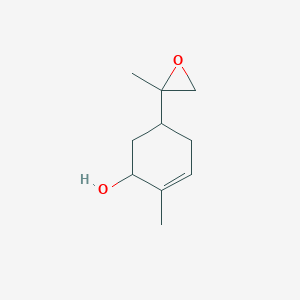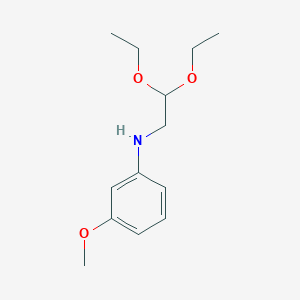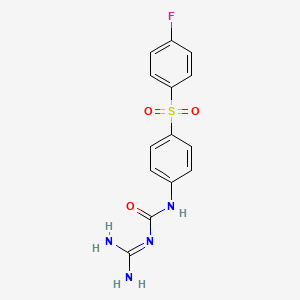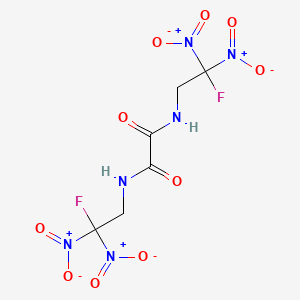
N,N'-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide is a chemical compound with the molecular formula C6H6F2N6O10 and a molecular weight of 360.1428 g/mol This compound is known for its unique structure, which includes two fluoro-dinitroethyl groups attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide typically involves the reaction of 2-fluoro-2,2-dinitroethylamine with a bifunctional acid halide in the presence of a base such as pyridine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with scale-up considerations such as reaction vessel size, reagent availability, and safety protocols being taken into account.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine compounds .
Applications De Recherche Scientifique
N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated and nitro compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique functional groups.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide involves its interaction with molecular targets through its fluoro and nitro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-ethylamine:
Bis(2-fluoro-2,2-dinitroethyl)ethanedioic acid ester: Shares structural similarities and is used in related chemical reactions.
Uniqueness
N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide is unique due to its specific arrangement of fluoro and nitro groups on an ethanediamide backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
Propriétés
Numéro CAS |
40488-97-9 |
|---|---|
Formule moléculaire |
C6H6F2N6O10 |
Poids moléculaire |
360.14 g/mol |
Nom IUPAC |
N,N'-bis(2-fluoro-2,2-dinitroethyl)oxamide |
InChI |
InChI=1S/C6H6F2N6O10/c7-5(11(17)18,12(19)20)1-9-3(15)4(16)10-2-6(8,13(21)22)14(23)24/h1-2H2,(H,9,15)(H,10,16) |
Clé InChI |
SWUZCYNGXFKYCY-UHFFFAOYSA-N |
SMILES canonique |
C(C([N+](=O)[O-])([N+](=O)[O-])F)NC(=O)C(=O)NCC([N+](=O)[O-])([N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


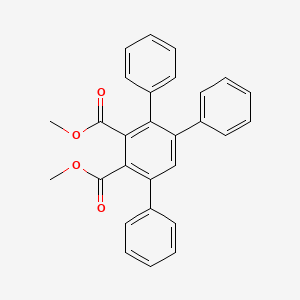
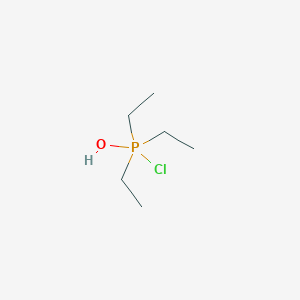
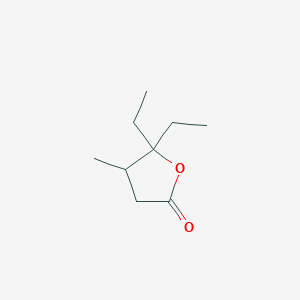

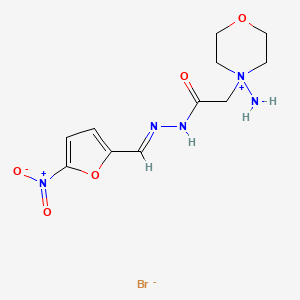
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)

